molecular formula C25H25NO B4018939 2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline

2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B4018939
M. Wt: 355.5 g/mol
InChI Key: YEYRERAZCDWFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives involves several key strategies, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and modifications thereof. While specific synthesis routes for "2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline" are not directly detailed in the available literature, related compounds such as 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline and methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized and their structures determined through X-ray structural analysis, indicating common pathways that might be adapted for our target compound (Sokol et al., 2002); (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by X-ray diffraction analysis, revealing details about their crystalline and molecular structures. Studies on compounds within the same family have shown that they maintain their structure in solutions, as evidenced by IR and electronic absorption spectroscopic methods (Sokol et al., 2002).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives undergo various chemical reactions, including cyclocondensations and reactions with different reagents to form novel compounds. For instance, the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones with cyanothioacetamide has been used to obtain specific isoquinoline derivatives, indicating the versatility and reactivity of the tetrahydroquinoline core (Dyachenko et al., 2010).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on "2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline" is not directly available, related research on tetrahydroquinoline derivatives provides insights into their crystalline structures and physical characteristics, such as the twist-boat conformation of the tetrahydropyridine ring in certain isoquinolines (Okmanov et al., 2019).

Chemical Properties Analysis

The chemical properties of tetrahydroquinoline derivatives, including their reactivity with various reagents, stability, and spectroscopic characteristics, are of significant interest. Studies have demonstrated that these compounds can participate in a wide range of chemical reactions, leading to the synthesis of novel derivatives with potentially useful biological activities (Govindaraju et al., 2016).

properties

IUPAC Name

1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-18-13-14-24-23(15-18)22(21-11-7-4-8-12-21)16-19(2)26(24)25(27)17-20-9-5-3-6-10-20/h3-15,19,22H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYRERAZCDWFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)CC3=CC=CC=C3)C=CC(=C2)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2,6-dimethyl-4-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.